Orthogonal Reactivity: Selective Conversion of Benzyl Carbamate vs. tert-Butyl Carbamate
Benzyl 4-amino-3-methylpiperidine-1-carboxylate, as a benzyl carbamate, undergoes selective conversion to ureas in the presence of tert-butyl carbamates. Under aluminum amide conditions (piperidine, trimethylaluminum, toluene, room temperature), benzyl carbamates react with >90% yield, while tert-butyl carbamates show <5% conversion [1]. This orthogonal reactivity enables sequential deprotection and functionalization in multi-step syntheses where Boc and Cbz groups coexist.
| Evidence Dimension | Reactivity in aluminum amide-mediated urea formation |
|---|---|
| Target Compound Data | >90% yield for benzyl carbamate conversion |
| Comparator Or Baseline | tert-Butyl carbamate: <5% conversion under identical conditions |
| Quantified Difference | At least 85 percentage-point higher yield |
| Conditions | Piperidine, AlMe3, toluene, room temperature; as reported for general carbamate substrates [1] |
Why This Matters
This selectivity permits the use of benzyl carbamates as traceless protecting groups that can be removed or functionalized without disturbing Boc-protected amines, reducing synthetic step count and improving overall yield.
- [1] S.-H. Lee, H. Matsushita, B. Clapham, K. D. Janda, Tetrahedron 2004, 60, 3439-3443. DOI: 10.1016/j.tet.2004.02.034. View Source
